molecular formula C6H10N2O B3089084 1-isopropyl-1H-pyrazol-5-ol CAS No. 118939-52-9

1-isopropyl-1H-pyrazol-5-ol

Cat. No.: B3089084
CAS No.: 118939-52-9
M. Wt: 126.16 g/mol
InChI Key: FQZNIFXZODODRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-isopropyl-1H-pyrazol-5-ol is a chemical compound with the molecular formula C6H10N2O. It belongs to the pyrazole family, which is known for its diverse applications in organic and medicinal chemistry . Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions within the ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-isopropyl-1H-pyrazol-5-ol can be synthesized through various methods. One common approach involves the condensation of 1,3-diketones with hydrazines. For instance, the reaction between a 1,3-diketone and an arylhydrazine in the presence of a catalyst such as Nano-ZnO can yield this compound . Another method involves the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts like Amberlyst-70 can facilitate eco-friendly production with simple reaction workup .

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from these reactions include substituted pyrazoles, pyrazolones, and pyrazolidines, which have diverse applications in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-isopropyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group on the pyrazole ring can participate in hydrogen bonding and other interactions, stabilizing the compound in various biological environments. This stabilization can lead to the formation of pyrazolo[1,5-a]pyrimidines in acidic media and pyrazolo[3,4-b]pyrimidines in basic media .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-isopropyl-1H-pyrazol-5-ol include:

  • 1-phenyl-1H-pyrazol-5-ol
  • 1-methyl-1H-pyrazol-5-ol
  • 1-ethyl-1H-pyrazol-5-ol

Uniqueness

This compound is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group can enhance the compound’s stability and solubility, making it a valuable intermediate in various synthetic and industrial applications .

Properties

IUPAC Name

2-propan-2-yl-1H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(2)8-6(9)3-4-7-8/h3-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZNIFXZODODRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-isopropyl-1H-pyrazol-5-ol
Reactant of Route 2
Reactant of Route 2
1-isopropyl-1H-pyrazol-5-ol
Reactant of Route 3
Reactant of Route 3
1-isopropyl-1H-pyrazol-5-ol
Reactant of Route 4
Reactant of Route 4
1-isopropyl-1H-pyrazol-5-ol
Reactant of Route 5
Reactant of Route 5
1-isopropyl-1H-pyrazol-5-ol
Reactant of Route 6
1-isopropyl-1H-pyrazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.